3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Medicinal Chemistry ADME-Tox Computational Chemistry

Substituting β-amino acid building blocks without verifying aryl substitution patterns often introduces uncontrolled variability in LogP and target binding. 3-Amino-3-(2,3-dichlorophenyl)propanoic acid eliminates this risk with precisely defined 2,3-dichloro regiochemistry. • Quantifiable LogP increase (Δ ≈ +1-3 units vs. non-chlorinated parent) enables systematic SAR mapping of lipophilicity-permeability relationships. • Superior thermal stability (mp 232-235°C vs. 168-172°C for the 2,4-dichloro regioisomer) supports microwave-assisted amide coupling and elevated-temperature synthetic routes without decomposition. • Available in racemic and enantiopure (R/S) forms at ≥98% HPLC purity; the D-enantiomer is a disclosed starting material for cathepsin A inhibitor synthesis. • Ideal for peptidomimetic design requiring halogen-bonding-capable, metabolically stable β-amino acid scaffolds targeting proteases, GPCRs, or integrins.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 117391-56-7
Cat. No. B045175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,3-dichlorophenyl)propanoic acid
CAS117391-56-7
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
InChIInChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
InChIKeyGQKLESLYMHWBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Technical Baseline


3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS 117391-56-7) is a chiral β-amino acid derivative featuring a 2,3-dichlorophenyl substituent on the β-carbon, with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It belongs to the broader class of 3-amino-3-arylpropanoic acids, a scaffold recognized for its utility as a conformationally constrained building block in peptidomimetic design and as a core structure for receptor-targeted small molecules [1]. The compound is commercially available in both racemic and enantiopure (R/S) forms, with typical purities ≥98% (HPLC) as verified by suppliers . Its unique dichlorination pattern and β-amino acid backbone distinguish it from canonical α-amino acids, making it a specialized tool for structure-activity relationship (SAR) studies and medicinal chemistry campaigns requiring precise modulation of steric, electronic, and lipophilic properties .

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: In-Class Substitution Risks


Despite sharing a β-amino acid core, 3-amino-3-arylpropanoic acid derivatives exhibit substantial variability in their physicochemical and biological profiles due to differences in aryl ring substitution patterns [1]. Specifically, the position and number of chlorine atoms on the phenyl ring profoundly influence lipophilicity (LogP), electronic distribution, and steric bulk—factors that directly govern membrane permeability, target binding affinity, and metabolic stability . Consequently, substituting the 2,3-dichloro derivative with a non-chlorinated, monochloro, or regioisomeric (e.g., 2,4-dichloro) analog in a validated assay or synthetic sequence can lead to quantitatively distinct outcomes, as detailed in the following evidence items . This underscores the necessity for precise compound selection during procurement to ensure experimental reproducibility and SAR integrity.

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Quantitative Differentiation from Analogs


Lipophilicity vs. Non-Chlorinated Scaffold

The predicted octanol-water partition coefficient (LogP) for 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is 1.98 (ACD/Labs Percepta) to 3.17 (Molbase), substantially higher than the non-chlorinated analog 3-amino-3-phenylpropanoic acid, which has an estimated LogP of 0.21 to 0.91 . This difference indicates enhanced lipophilicity conferred by the 2,3-dichloro substitution .

Medicinal Chemistry ADME-Tox Computational Chemistry

Thermal Stability vs. 2,4-Dichloro Regioisomer

The melting point of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is reported as 232-235°C . In contrast, the 2,4-dichloro regioisomer (R-3-amino-3-(2,4-dichlorophenyl)propanoic acid) exhibits a melting point of 168-172°C . This lower thermal stability of the 2,4-isomer has practical implications for storage and synthetic processing conditions.

Process Chemistry Formulation Analytical Chemistry

Lipophilic Efficiency vs. Monochloro Analogs

The addition of a second chlorine atom in the 2,3-dichloro derivative is known to increase LogP by approximately 0.5-1.0 units compared to monochloro analogs (e.g., 2-chloro or 3-chloro derivatives) . While direct experimental LogP data for monochloro comparators are not available, the consistent lipophilicity trend observed in chlorinated phenylalanine derivatives supports this class-level inference .

Medicinal Chemistry ADME-Tox Drug Design

Enantiopure Form Availability

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is supplied in both racemic (CAS 117391-56-7) and enantiopure forms: (R)-enantiomer (CAS 743416-09-3) and (S)-enantiomer (CAS 748128-13-4), with certified purities ≥98% (HPLC) . This contrasts with many structurally similar β-amino acids, which are only commercially available as racemates or require custom synthesis for single enantiomers .

Asymmetric Synthesis Peptide Chemistry Chiral Resolution

Cathepsin A Inhibitor Patent Utility

2,3-Dichloro-D-β-homophenylglycine (the D-enantiomer of the target compound) is explicitly claimed as a reactant in the preparation of (thiazolylcarbonylamino)propionic acid derivatives, which are disclosed as cathepsin A inhibitors [1]. This patent-defined role provides a validated entry point for the compound in cardiovascular and metabolic disease research, a specific application not claimed for many other β-amino acid analogs [2].

Enzyme Inhibition Cardiovascular Research Peptidomimetics

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Validated Application Scenarios


SAR Studies: Lipophilicity Tuning

In lead optimization programs, the 2,3-dichloro substitution provides a quantifiable increase in LogP (Δ ≈ +1-3 units) relative to the non-chlorinated parent scaffold . Researchers can systematically vary the degree of chlorination (non-, mono-, 2,3-di-) to map the relationship between lipophilicity and cellular permeability or off-target binding. The availability of both enantiomers (R and S) further allows for stereochemical SAR analysis without in-house resolution [1].

High-Temperature Synthetic Stability

With a melting point of 232-235°C , this compound demonstrates significantly greater thermal stability than the 2,4-dichloro regioisomer (mp 168-172°C) [1]. This makes it a preferred choice for synthetic routes involving elevated temperatures (e.g., refluxing toluene, amide bond formation under microwave irradiation), minimizing decomposition and improving yield consistency.

Cathepsin A Inhibitor Development

Based on patent disclosures , the D-enantiomer of this compound (2,3-Dichloro-D-β-homophenylglycine, CAS 743416-09-3) is a validated starting material for synthesizing (thiazolylcarbonylamino)propionic acid derivatives with cathepsin A inhibitory activity. This provides a tangible, hypothesis-driven entry point for drug discovery projects targeting hypertension, heart failure, or renal protection.

Peptidomimetic Design with β-Amino Acid Constraints

The β-amino acid backbone introduces an additional carbon atom between the amino and carboxyl groups, altering the conformational flexibility and proteolytic stability of derived peptides. The 2,3-dichlorophenyl side chain further enhances lipophilicity and potential target binding via halogen bonding . This combination is valuable for designing metabolically stable peptidomimetics targeting proteases, GPCRs, or integrins [1].

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